4-Amino-3-pyridinesulfonamide

Descripción general

Descripción

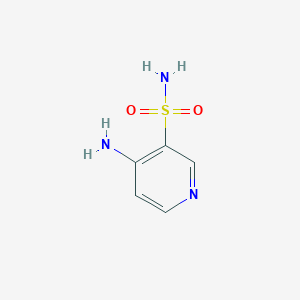

4-Amino-3-pyridinesulfonamide is an organic compound with the molecular formula C5H7N3O2S It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonamide group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-3-pyridinesulfonamide can be synthesized through the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 90°C) for several hours. The product is then precipitated by adjusting the pH and purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-pyridinesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products:

Oxidation: Nitro-3-pyridinesulfonamide.

Reduction: 3-pyridinesulfonamide.

Substitution: Halogenated pyridinesulfonamides.

Aplicaciones Científicas De Investigación

4-Amino-3-pyridinesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure

Mecanismo De Acción

The mechanism of action of 4-amino-3-pyridinesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

Comparación Con Compuestos Similares

- 4-(3-Methylphenyl)amino-3-pyridinesulfonamide

- Torasemide

Comparison: 4-Amino-3-pyridinesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 4-(3-methylphenyl)amino-3-pyridinesulfonamide, it has a simpler structure, making it easier to synthesize and modify. Torasemide, on the other hand, is a more complex molecule used as a diuretic, highlighting the versatility of pyridinesulfonamide derivatives in different applications .

Actividad Biológica

4-Amino-3-pyridinesulfonamide (CAS Number: 10975966) is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 173.19 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring with an amino group and a sulfonamide moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Activity

Studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown efficacy against leukemia and melanoma cell lines, suggesting its role as a candidate for cancer chemotherapy. The mechanism appears to involve the inhibition of specific enzymes that are critical for cancer cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibiting these enzymes can disrupt tumor growth and promote apoptosis in cancer cells .

- Electrochemical Behavior : Studies using cyclic voltammetry have revealed that the electrochemical properties of this compound change under different conditions, which may affect its interaction with biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity Assessment

In vitro studies on leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

| Cell Line | IC50 (µM) |

|---|---|

| Leukemia | 25 |

| Melanoma | 30 |

Propiedades

IUPAC Name |

4-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHJMFCJYZHINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450392 | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-62-7 | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.